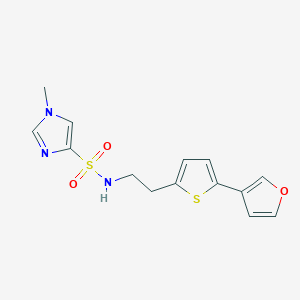

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of reagents like the Vilsmeier–Haack reagent, which is used to formylate various heterocyclic compounds of medicinal interest .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group might undergo hydrolysis, and the imidazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These might include its solubility, melting point, boiling point, and reactivity.Scientific Research Applications

Antibacterial and Antimicrobial Properties

Sulfonamide compounds have been extensively studied for their antibacterial properties. A study by Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These compounds exhibited significant antibacterial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Potential in Drug Development

The diverse chemical reactivity and structural flexibility of sulfonamides allow for the synthesis of compounds with various biological activities. For instance, Küçükgüzel et al. (2013) synthesized celecoxib derivatives incorporating sulfonamide groups, which were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study demonstrates the multifunctional potential of sulfonamide derivatives in drug development (Küçükgüzel et al., 2013).

Anticancer and Antiproliferative Effects

Sulfonamide derivatives have been explored for their potential anticancer and antiproliferative effects. A study by Abd El-Gilil (2019) on N-ethyl-N-methylbenzenesulfonamide derivatives showed significant cytotoxic activity against lung (A-549) and liver (HepG2) cancer cell lines. The study underscores the potential of sulfonamide-based compounds in the development of new cancer therapies (Abd El-Gilil, 2019).

Material Science Applications

In materials science, sulfonamide-based compounds have been used to develop new materials with specific properties. Yang et al. (2014) synthesized a series of poly(arylene ether sulfone) containing bulky imidazole groups for use as alkaline anion exchange membranes in fuel cells. This research highlights the application of sulfonamide and imidazole derivatives in creating advanced materials for energy technologies (Yang et al., 2014).

Mechanism of Action

Thiophene Derivatives

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Imidazole Derivatives

Imidazole derivatives also have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk.

Future Directions

properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-17-8-14(15-10-17)22(18,19)16-6-4-12-2-3-13(21-12)11-5-7-20-9-11/h2-3,5,7-10,16H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLILZVZOOPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)

![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)

![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)